molecular formula C9H7FO2 B1676561 3-Fluorocinnamic acid CAS No. 458-46-8

3-Fluorocinnamic acid

Cat. No.: B1676561
CAS No.: 458-46-8
M. Wt: 166.15 g/mol
InChI Key: RTSIUKMGSDOSTI-SNAWJCMRSA-N
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Description

3-Fluorocinnamic acid is an organic compound with the chemical formula C9H7FO2 and a molecular weight of 166.15 g/mol . It is a derivative of cinnamic acid, where a fluorine atom is substituted at the third position of the phenyl ring. This compound is known for its applications in organic synthesis and as a building block in the pharmaceutical industry.

Preparation Methods

3-Fluorocinnamic acid can be synthesized through various methods. One common synthetic route involves the reaction of cinnamic acid with a fluorinating agent to introduce the fluorine atom at the desired position . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the fluorination process.

In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product while minimizing the reaction time and waste generation.

Chemical Reactions Analysis

3-Fluorocinnamic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form 3-fluorobenzoic acid under appropriate conditions.

    Reduction: Reduction of this compound can yield 3-fluorophenylpropanoic acid.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Fluorocinnamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to naturally occurring cinnamic acid derivatives.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-Fluorocinnamic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets, leading to more potent biological effects.

Comparison with Similar Compounds

3-Fluorocinnamic acid can be compared with other fluorinated cinnamic acid derivatives, such as 2-Fluorocinnamic acid and 4-Fluorocinnamic acid . While all these compounds share a similar core structure, the position of the fluorine atom significantly influences their chemical and biological properties. For instance, this compound may exhibit different reactivity and binding characteristics compared to its 2- and 4-fluoro counterparts, making it unique in certain applications.

Similar compounds include:

  • 2-Fluorocinnamic acid
  • 4-Fluorocinnamic acid
  • α-Fluorocinnamic acid

Each of these compounds has distinct properties and applications, highlighting the importance of positional isomerism in fluorinated organic compounds.

Properties

IUPAC Name

(E)-3-(3-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H,11,12)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSIUKMGSDOSTI-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001276012
Record name (2E)-3-(3-Fluorophenyl)-2-propenoic acid
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Molecular Weight

166.15 g/mol
Source PubChem
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CAS No.

20595-30-6, 458-46-8
Record name (2E)-3-(3-Fluorophenyl)-2-propenoic acid
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Record name m-Fluorocinnamic acid
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Record name 3-Fluorocinnamic acid
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Record name 458-46-8
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Record name (2E)-3-(3-Fluorophenyl)-2-propenoic acid
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Record name m-fluorocinnamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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